molecular formula C10H9NO3 B084930 5-Methoxy-1H-indole-3-carboxylic acid CAS No. 10242-01-0

5-Methoxy-1H-indole-3-carboxylic acid

Cat. No. B084930
CAS RN: 10242-01-0
M. Wt: 191.18 g/mol
InChI Key: RVVSEZGJCOAUED-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-3-carboxylic acid is a compound containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . It is also known as 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves refluxing the carboxylic acid with thionyl chloride and methanol . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H9NO3 . More details about the molecular structure can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.19 . More details about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

  • Synthesis of Novel Compounds : 5-Methoxy-1H-indole-3-carboxylic acid is used in the synthesis of novel indole-benzimidazole derivatives, which are of interest due to their potential biological activities (Wang et al., 2016).

  • Computational and Spectroscopic Analysis : It serves as a precursor for compounds like methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), characterized using spectroscopic methods and computational studies for understanding their electronic nature and reactivity (Almutairi et al., 2017).

  • Development of Anti-Inflammatory Compounds : Its derivatives, like 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, are important in synthesizing anti-inflammatory compounds such as Herdmanine D (Sharma et al., 2020).

  • Crystal and Molecular Structure Studies : The crystal structure of 5-methoxyindole-3-acetic acid (a related compound) provides insights into its molecular conformation, important for understanding its chemical properties (Sakaki et al., 1975).

  • Rh(III)-Catalyzed Selective Coupling : It is involved in Rh(III)-catalyzed coupling reactions, indicating its usefulness in organic synthesis (Zheng et al., 2014).

  • Synthesis of Hydroxyindole-3-Carboxylic Acids : Its derivatives are synthesized for studies in biology and medicine, particularly in understanding indole compound metabolism (Marchelli et al., 1969).

  • Potential Insulin Receptor Activators : Some derivatives are synthesized as potential insulin receptor activators, highlighting its relevance in medicinal chemistry (Chou et al., 2006).

  • Inhibitors in Leukotriene Synthesis : Derivatives like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid show inhibition of leukotriene synthesis, important in pharmacological research (Hutchinson et al., 2009).

Safety and Hazards

The safety profile of 5-Methoxy-1H-indole-3-carboxylic acid is considered good, with hemolytic effects < 5% (200 μM) and IC 50 > 150 µM found in the majority of the SH-SY5Y and bEnd3 cell lines . More details about the safety and hazards can be found in the referenced papers .

Future Directions

The future directions for 5-Methoxy-1H-indole-3-carboxylic acid involve its potential use as a neuroprotector due to the known neuroprotective properties of indole compounds . More details about the future directions can be found in the referenced papers .

properties

IUPAC Name

5-methoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVSEZGJCOAUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293353
Record name 5-Methoxy-1H-indole-3-carboxylic acid
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

10242-01-0
Record name 5-Methoxy-1H-indole-3-carboxylic acid
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Record name 5-Methoxy-1H-indole-3-carboxylic acid
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Record name 10242-01-0
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Record name 5-Methoxy-1H-indole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid in natural product synthesis?

A1: 6-Bromo-5-methoxy-1H-indole-3-carboxylic acid serves as a crucial building block in the synthesis of (–)-Herdmanine D. [, ] This marine natural product exhibits anti-inflammatory properties. The development of a concise and regioselective synthesis for this specific derivative allows for further exploration of its potential in drug development. []

Q2: How is the stereochemistry of (–)-Herdmanine D controlled during synthesis?

A2: The total synthesis of (–)-Herdmanine D utilizes a Steglich esterification reaction between 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and a protected L-tyrosine. [] This reaction specifically incorporates the L-isomer of tyrosine, ensuring the correct stereochemistry in the final product. Confirmation of the L-isomer formation is achieved through optical activity measurements. [] This controlled stereochemistry is essential for the biological activity of the final compound.

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